molecular formula C11H14N2O2 B1396541 1-(3-Methyl-4-nitrophenyl)pyrrolidine CAS No. 218139-59-4

1-(3-Methyl-4-nitrophenyl)pyrrolidine

Cat. No.: B1396541
CAS No.: 218139-59-4
M. Wt: 206.24 g/mol
InChI Key: UPSPVRUBINSVBS-UHFFFAOYSA-N
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Description

1-(3-Methyl-4-nitrophenyl)pyrrolidine is an organic compound with the molecular formula C11H14N2O2. It features a pyrrolidine ring substituted with a 3-methyl-4-nitrophenyl group.

Preparation Methods

The synthesis of 1-(3-Methyl-4-nitrophenyl)pyrrolidine typically involves the reaction of 3-methyl-4-nitrobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-(3-Methyl-4-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(3-Methyl-4-nitrophenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

1-(3-Methyl-4-nitrophenyl)pyrrolidine can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-methyl-4-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-9-8-10(12-6-2-3-7-12)4-5-11(9)13(14)15/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSPVRUBINSVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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